7-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinazolin-4-one
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Overview
Description
7-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinazolin-4-one is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various scientific fields
Chemical Reactions Analysis
7-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinazolin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the replacement of functional groups.
Scientific Research Applications
7-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinazolin-4-one has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving cellular mechanisms and molecular interactions. In medicine, this compound has potential therapeutic applications, although further research is needed to fully understand its efficacy and safety. Additionally, this compound is used in industrial processes, such as the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 7-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context. Understanding the mechanism of action is crucial for developing targeted therapies and optimizing its use in various fields.
Comparison with Similar Compounds
7-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinazolin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. The comparison can reveal differences in reactivity, stability, and applications. For instance, while some similar compounds may exhibit similar reactivity, this compound may offer distinct advantages in terms of selectivity or efficiency in specific reactions.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals. Further studies and applications will continue to uncover its full potential and expand its uses in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
7-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BClN2O3/c1-13(2)14(3,4)21-15(20-13)9-5-8-11(6-10(9)16)17-7-18-12(8)19/h5-7H,1-4H3,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYNVCWZDXVKOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2Cl)NC=NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2Cl)NC=NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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